N,3-Dimethyl-1H-pyrazole-1-carboxamide
Description
N,3-Dimethyl-1H-pyrazole-1-carboxamide is a pyrazole derivative characterized by a carboxamide group at position 1 and methyl substituents at positions 1 (N-methyl) and 2. Its molecular formula is C₆H₉N₃O, with a molecular weight of 151.16 g/mol. Pyrazole carboxamides are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N,3-dimethylpyrazole-1-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-5-3-4-9(8-5)6(10)7-2/h3-4H,1-2H3,(H,7,10) |
InChI Key |
FNDHDVZWFWTSIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-1H-pyrazole-1-carboxamide typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 3,5-dimethylpyrazole with an appropriate carboxylic acid derivative under alkaline conditions . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound often employs one-pot multicomponent processes, which are efficient and cost-effective. These methods utilize readily available starting materials and mild reaction conditions to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce hydrazine derivatives .
Scientific Research Applications
Scientific Research Applications
Chemistry
N,3-Dimethyl-1H-pyrazole-1-carboxamide serves as a building block in the synthesis of complex heterocyclic compounds. Pyrazole derivatives are employed as synthons for various transformations, such as cycloadditions, condensation, and cross-coupling reactions, to generate diverse molecular architectures .
Biology
This compound has been explored for its potential as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine biosynthesis in malaria parasites. Additionally, pyrazole derivatives have demonstrated DNA-binding capabilities, suggesting their potential to interfere with DNA replication and transcription processes .
Medicine
Pyrazole derivatives, including this compound, are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities. They have shown promise in inhibiting kinase activity and disrupting cancer cell proliferation .
Industry
this compound is used in developing new materials with specific properties, such as conductivity and stability. Incorporating pyrazole moieties into polymeric materials can enhance their thermal and chemical resistance.
Pyrazole Derivatives as Anti-inflammatory Agents
Various studies have highlighted the anti-inflammatory potential of pyrazole derivatives :
- In vivo studies: Several pyrazole derivatives have been evaluated using the carrageenan-induced rat paw edema model, with some compounds demonstrating more potent anti-inflammatory activity than standard drugs like diclofenac sodium and ibuprofen .
- Specific compounds: N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline (8d) exhibited anti-inflammatory activity comparable to diclofenac sodium and celecoxib .
- Enzyme inhibition: Some pyrazole derivatives have shown inhibitory activity against monoamine oxidase B (MAO-B), contributing to their anti-inflammatory and analgesic effects .
Pyrazole Derivatives as Anti-cancer Agents
Pyrazole derivatives have demonstrated potential as anticancer agents through various mechanisms :
- Kinase inhibition: Certain pyrazole derivatives act as kinase inhibitors, disrupting signaling pathways crucial for cancer cell proliferation .
- DNA binding: The DNA-binding ability of pyrazole derivatives can interfere with DNA replication and transcription, leading to antitumor activity .
- Specific compounds: N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been synthesized and evaluated for anticancer activity as MEK inhibitors . One compound displayed better potency against NCI-H226 and NPC-TW01 cancer cells with GI50 values of 18 µM . Another compound exhibited significant Aurora-A kinase inhibitory activity (IC50 = 0.16 ± 0.03 µM) .
Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid
1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a key impurity in the production of bactericides such as pyrromonazole, fluxapyroxad, and biphenylanil . A synthetic method for producing this compound involves the following steps :
- Reacting ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, followed by reduced pressure distillation to obtain compound A .
- Reacting methylhydrazine aqueous solution and toluene with compound A, using sodium hydroxide to obtain a liquid containing compound B .
- Heating the liquid containing compound B with hydrochloric acid, followed by centrifuging and drying to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid .
Mechanism of Action
The mechanism of action of N,3-Dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to its anti-inflammatory and analgesic effects . Additionally, it can interact with various receptors and proteins, modulating their activity and resulting in its diverse biological effects .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxamides
Structural Variations and Substituent Effects
Table 1: Structural and Substituent Differences
Key Observations :
- Substituent Position : The placement of methyl groups (e.g., at N1 vs. C3) significantly alters steric hindrance and electronic effects. For instance, the N,N-dimethyl carboxamide in reduces hydrogen-bonding capacity compared to the N-methyl group in the target compound.
- Aromatic Extensions : Bulky substituents like naphthyl () or benzimidazole () improve lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties
- Solubility : The target compound’s methyl groups confer moderate lipophilicity (logP ~1.5), whereas derivatives with polar groups (e.g., nitro in ) show lower logP but higher crystallinity.
- Thermal Stability : N,N-Dimethyl carboxamides () exhibit higher thermal stability due to reduced hydrogen bonding.
Q & A
Basic: What are the most reliable synthetic routes for N,3-Dimethyl-1H-pyrazole-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or amides. For example, 1-methylpyrazole-3-carboxylic acid derivatives (CAS 25016-20-0, ) can serve as precursors. A general procedure includes:
- Step 1: Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
- Step 2: Cyclization with methylhydrazine under reflux in ethanol to yield the pyrazole core.
- Step 3: Carboxamide introduction via coupling reactions (e.g., using EDCI/HOBt in DMF) .
Optimization Tips:
- Use K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to improve yields .
- Monitor reaction progress via TLC or LCMS to minimize side products like over-alkylated derivatives .
Basic: How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Methodological Answer:
¹H and ¹³C NMR are critical for confirming regiochemistry and detecting tautomeric forms:
- Key Peaks:
- Tautomer Differentiation: Compare chemical shifts of NH (δ 10–12 ppm) and carbonyl carbons (δ 160–170 ppm). For example, tautomerism between 1H-pyrazole and 2H-pyrazole forms can be resolved via NOESY correlations .
Advanced: What computational strategies are effective for predicting the bioactivity of this compound derivatives?
Methodological Answer:
Combine molecular docking and QSAR modeling:
- Docking: Use AutoDock Vina or Schrödinger Suite to target enzymes like DHFR (PDB: 1KMS). Prioritize compounds with hydrogen bonds to residues (e.g., Asp27, Lys55) and docking scores ≤ -8.0 kcal/mol .
- QSAR: Employ Gaussian-based DFT calculations for electronic descriptors (e.g., HOMO-LUMO gaps) and MLR analysis to correlate logP with fungicidal activity .
Validation: Cross-check computational predictions with in vitro assays (e.g., MIC values against Candida albicans) .
Advanced: How can researchers address contradictions in reported biological activities of structurally similar pyrazole carboxamides?
Methodological Answer:
Systematic SAR studies and meta-analysis are key:
- SAR Focus: Vary substituents at N1 and C3 positions (e.g., methyl vs. trifluoromethyl) and assess IC₅₀ against target enzymes .
- Data Reconciliation:
Example: 3-(Difluoromethyl) analogs show higher antifungal activity than methyl derivatives due to enhanced membrane permeability .
Basic: What analytical techniques are recommended for purity assessment of this compound?
Methodological Answer:
- HPLC: Use a C18 column (ACN/H₂O gradient, 0.1% TFA) with UV detection at 254 nm. Aim for ≥98% purity .
- Elemental Analysis: Validate %C, %H, %N within ±0.4% of theoretical values .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI+ m/z 168.1 [M+H]⁺) and rule out adducts .
Advanced: How does steric hindrance at the N1 position influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer:
- Steric Effects: Bulky N1 substituents (e.g., mesityl) reduce reaction rates in SN2 mechanisms. Quantify via Hammett plots using σₚ values of substituents .
- Workaround: Use microwave-assisted synthesis (100–120°C, 30 min) to overcome kinetic barriers .
Case Study: N-Methyl derivatives exhibit 3× faster acylations than N-aryl analogs due to reduced steric bulk .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions .
- Spill Management: Neutralize acidic byproducts with NaHCO₃ and adsorb solids with vermiculite .
- Waste Disposal: Collect organic waste in halogen-resistant containers for incineration .
Advanced: How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in pyrazole carboxamide crystals?
Methodological Answer:
- X-ray: Resolve H-bonding networks (e.g., N–H···O=C) and π-π stacking distances (3.4–3.6 Å) .
- Hirshfeld Analysis: Calculate contact percentages (e.g., H···H 45%, O···H 30%) using CrystalExplorer to quantify packing efficiency .
Example: 5-Methyl-1-phenyl derivatives form dimeric H-bonded motifs, enhancing thermal stability .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Polar Solvents: Use ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:2) for high recovery (>85%) .
- Crystallization Tips: Slow cooling (1°C/min) yields larger, purer crystals suitable for XRD .
Advanced: How do electronic effects of substituents modulate the antifungal activity of this compound derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Fluorine at C3 increases lipophilicity (logP ~2.5) and enhances membrane penetration .
- Electron-Donating Groups (EDGs): Methoxy groups reduce activity by destabilizing H-bonds with CYP51 active sites .
- Validation: MIC values correlate with Hammett σₘ constants (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
